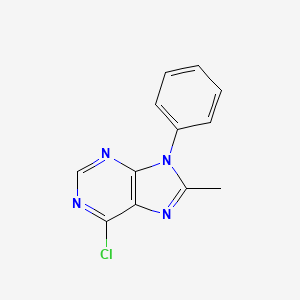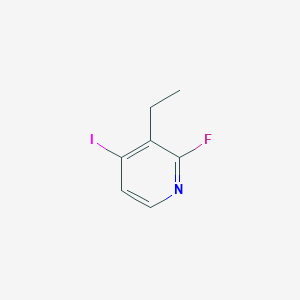
3-Ethyl-2-fluoro-4-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-エチル-2-フルオロ-4-ヨードピリジンは、フッ素化ピリジン類に属する複素環式有機化合物です。この化合物は、ピリジン環の3位にエチル基、2位にフッ素原子、4位にヨウ素原子を有することが特徴です。これらの置換基の独特な組み合わせにより、化合物に独自の化学的および物理的特性が付与され、さまざまな科学的および産業的用途において貴重な存在となっています。
準備方法
合成経路と反応条件
3-エチル-2-フルオロ-4-ヨードピリジンの合成は、通常、容易に入手可能なピリジン誘導体から出発する多段階反応を伴います。一般的な方法には、以下のステップが含まれます。
工業生産方法
3-エチル-2-フルオロ-4-ヨードピリジンの工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。 これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、最終生成物の高収率と純度を確保するための自動反応モニタリングが含まれます .
化学反応解析
反応の種類
3-エチル-2-フルオロ-4-ヨードピリジンは、以下のものを含むさまざまな種類の化学反応を起こします。
置換反応: 4位のヨウ素原子は、アミン、チオール、アルコキシドなどの他の求核剤と置換できます.
一般的な試薬と条件
置換反応: DMFまたはDMSOなどの極性溶媒中のアジ化ナトリウム、チオラートカリウム、アルコキシドナトリウムなどの求核剤.
カップリング反応: トルエンまたはエタノールなどの溶媒中のパラジウム触媒、ボロン酸、炭酸カリウムなどの塩基.
生成される主な生成物
置換反応: さまざまな官能基を持つ置換ピリジンの形成.
カップリング反応: ビアリール誘導体の形成.
酸化と還元: カルボン酸またはエチル誘導体の形成.
科学研究への応用
3-エチル-2-フルオロ-4-ヨードピリジンは、以下のものを含む科学研究でさまざまな用途があります。
化学反応の分析
Types of Reactions
3-Ethyl-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as DMF or DMSO.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Coupling Reactions: Formation of biaryl derivatives.
Oxidation and Reduction: Formation of carboxylic acids or ethyl derivatives.
科学的研究の応用
3-Ethyl-2-fluoro-4-iodopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and materials science.
作用機序
3-エチル-2-フルオロ-4-ヨードピリジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に結合し、結合相互作用を介してその活性を調節する可能性があります。 フッ素原子とヨウ素原子の存在は、化合物の結合親和性と分子標的に対する選択性を高めることができます .
類似化合物の比較
類似化合物
3-フルオロ-4-ヨードピリジン: 3位のエチル基を欠いており、疎水性が低く、生物活性も低くなる可能性があります.
2-フルオロ-4-ヨードピリジン: エチル基を欠いており、エチル置換基がないため、電子特性が異なります.
3-エチル-4-ヨードピリジン: フッ素原子を欠いており、反応性と生物活性が影響を受ける可能性があります.
独自性
3-エチル-2-フルオロ-4-ヨードピリジンは、エチル、フッ素、ヨウ素の置換基が組み合わさっているため、独自です。これにより、独自の化学反応性と生物学的特性が与えられます。 この組み合わせにより、複雑な分子や潜在的な薬剤候補の合成において貴重な中間体となっています .
類似化合物との比較
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the ethyl group at the 3-position, making it less hydrophobic and potentially less bioactive.
2-Fluoro-4-iodopyridine: Lacks the ethyl group and has different electronic properties due to the absence of the ethyl substituent.
3-Ethyl-4-iodopyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Uniqueness
3-Ethyl-2-fluoro-4-iodopyridine is unique due to the combined presence of ethyl, fluorine, and iodine substituents, which impart distinct chemical reactivity and biological properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .
特性
分子式 |
C7H7FIN |
|---|---|
分子量 |
251.04 g/mol |
IUPAC名 |
3-ethyl-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C7H7FIN/c1-2-5-6(9)3-4-10-7(5)8/h3-4H,2H2,1H3 |
InChIキー |
FEQSRUDQCUXJFU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CN=C1F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


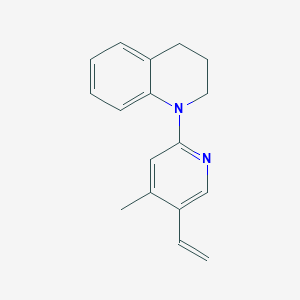
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)

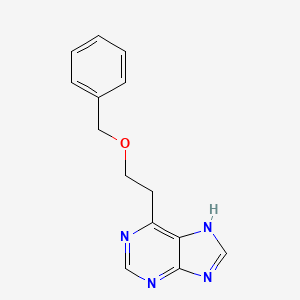
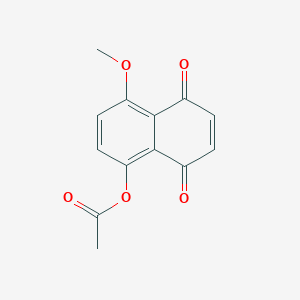


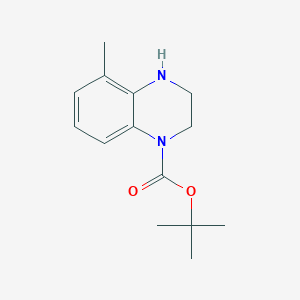

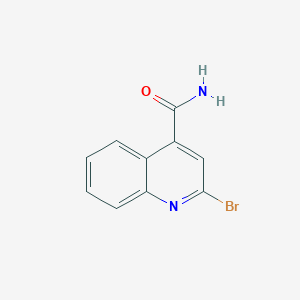
![1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11865446.png)

